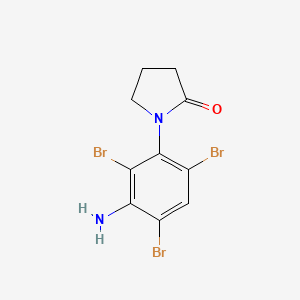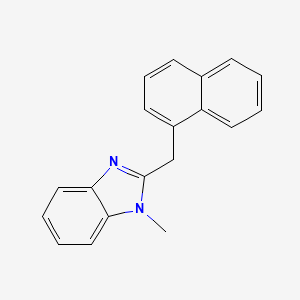
1-(4-bromobenzyl)-7-ethyl-1H-indole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-bromobenzyl)-7-ethyl-1H-indole-3-carbaldehyde, also known as BRB-7EI, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is a derivative of indole, a heterocyclic aromatic compound that is widely found in nature and has important biological activities.
Mécanisme D'action
The mechanism of action of 1-(4-bromobenzyl)-7-ethyl-1H-indole-3-carbaldehyde is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cell proliferation and survival. Studies have shown that 1-(4-bromobenzyl)-7-ethyl-1H-indole-3-carbaldehyde can induce cell cycle arrest and apoptosis in cancer cells by activating the p53 pathway and inhibiting the Akt/mTOR pathway.
Biochemical and Physiological Effects:
1-(4-bromobenzyl)-7-ethyl-1H-indole-3-carbaldehyde has been shown to have a number of biochemical and physiological effects in vitro and in vivo. It has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis, and suppress tumor angiogenesis. Moreover, it has been shown to have anti-inflammatory and antioxidant activities, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(4-bromobenzyl)-7-ethyl-1H-indole-3-carbaldehyde is its potent cytotoxicity against cancer cells, which makes it a promising candidate for the development of new anticancer drugs. However, its low solubility and stability may limit its use in some applications, and further studies are needed to optimize its pharmacokinetic properties.
Orientations Futures
There are several potential future directions for research on 1-(4-bromobenzyl)-7-ethyl-1H-indole-3-carbaldehyde. One area of interest is the development of new analogs with improved pharmacokinetic properties and higher potency against cancer cells. Another area of research is the investigation of the molecular mechanisms underlying its anticancer and antimicrobial activities, which may provide new insights into the development of novel therapeutics. Additionally, the potential use of 1-(4-bromobenzyl)-7-ethyl-1H-indole-3-carbaldehyde as a diagnostic tool for cancer detection is an area of interest that warrants further investigation.
Méthodes De Synthèse
The synthesis of 1-(4-bromobenzyl)-7-ethyl-1H-indole-3-carbaldehyde involves a multi-step process that starts with the reaction of 4-bromobenzaldehyde with ethyl acetoacetate to form 1-(4-bromobenzyl)-4-ethoxycarbonyl-1,2,3,6-tetrahydropyridine. This intermediate compound is then reacted with indole-3-carboxaldehyde in the presence of a catalyst to yield 1-(4-bromobenzyl)-7-ethyl-1H-indole-3-carbaldehyde.
Applications De Recherche Scientifique
1-(4-bromobenzyl)-7-ethyl-1H-indole-3-carbaldehyde has been studied extensively for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit significant cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Moreover, it has been found to have antimicrobial and antifungal activities, making it a potential candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
1-[(4-bromophenyl)methyl]-7-ethylindole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO/c1-2-14-4-3-5-17-15(12-21)11-20(18(14)17)10-13-6-8-16(19)9-7-13/h3-9,11-12H,2,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHZKINRGZNODFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2CC3=CC=C(C=C3)Br)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{4-[(1,3-dimethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]-2-ethoxyphenoxy}acetic acid](/img/structure/B5847353.png)
![2-tert-butyl-2-methyl-5-[(5-methyl-2-furyl)methylene]-1,3-dioxane-4,6-dione](/img/structure/B5847361.png)

![N-[3-(N-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}ethanehydrazonoyl)phenyl]acetamide](/img/structure/B5847365.png)


![[5-(ethoxycarbonyl)-2-furyl]methyl 2-hydroxy-4-quinolinecarboxylate](/img/structure/B5847386.png)


![2,2'-({[(4-nitrobenzyl)oxy]carbonyl}imino)diacetic acid](/img/structure/B5847416.png)
![7-nitro-1,3-benzodioxole-5-carbaldehyde [2,6-bis(dimethylamino)-4-pyrimidinyl]hydrazone](/img/structure/B5847422.png)
![3-[4-(2-furoyl)-1-piperazinyl]-1,2-benzisothiazole 1,1-dioxide](/img/structure/B5847430.png)

